molecular formula C8H5N3O5 B8272578 4-Methoxy-2,6-dinitrobenzonitrile

4-Methoxy-2,6-dinitrobenzonitrile

Cat. No.: B8272578
M. Wt: 223.14 g/mol
InChI Key: LSNDMCKIYVEPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2,6-dinitrobenzonitrile is a high-purity chemical compound offered for research and development purposes. This aromatic nitrile features both methoxy and nitro functional groups, making it a valuable intermediate in organic synthesis. Compounds of this class are frequently employed as key building blocks in pharmaceutical research for the development of active ingredients , and in material science for the creation of advanced organic materials . The nitrile group provides a versatile handle for further chemical transformations, while the nitro and methoxy substituents on the benzene ring can be utilized to fine-tune electronic properties and reactivity. As a solid powder, it should be stored in a cool, dry, and well-ventilated place . Researchers are advised to consult the safety data sheet (SDS) before use. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5N3O5

Molecular Weight

223.14 g/mol

IUPAC Name

4-methoxy-2,6-dinitrobenzonitrile

InChI

InChI=1S/C8H5N3O5/c1-16-5-2-7(10(12)13)6(4-9)8(3-5)11(14)15/h2-3H,1H3

InChI Key

LSNDMCKIYVEPIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])C#N)[N+](=O)[O-]

Origin of Product

United States

Reaction Mechanisms and Intrinsic Reactivity of 4 Methoxy 2,6 Dinitrobenzonitrile Analogues

Mechanistic Elucidation of Electrophilic Aromatic Nitration

Electrophilic aromatic nitration is a cornerstone of organic synthesis, though for an already heavily substituted and deactivated ring like a dinitrobenzonitrile derivative, further nitration is challenging. The mechanism typically involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The reaction proceeds in two main steps: the formation of a carbocation intermediate and subsequent deprotonation to restore aromaticity. masterorganicchemistry.com

The key intermediate in electrophilic aromatic substitution is the σ-complex, also known as the Wheland intermediate or arenium ion. nih.gov In this species, the electrophile has bonded to a carbon atom of the ring, disrupting the aromatic π-system and creating a delocalized positive charge. masterorganicchemistry.comnih.gov The formation of this σ-complex is generally the rate-determining step of the reaction. masterorganicchemistry.com

For highly activated or deactivated systems, these intermediates can be sufficiently stable to be observed and characterized, effectively being "trapped." Reactions involving superelectrophilic reagents and supernucleophilic aromatic compounds have led to the formation of stable C-C coupled products that are described as "double sigma-complexes," being Wheland-like on one moiety and Meisenheimer-like on the other. nih.gov These complexes have been characterized at low temperatures using NMR spectroscopy, which confirmed their structure and revealed that their formation can be a reversible process. nih.gov The stability of the Wheland intermediate is crucial; a more stabilized intermediate implies a lower activation energy for its formation and thus a faster reaction rate. libretexts.org The general mechanism is outlined below:

Generation of the Electrophile: A strong acid, typically sulfuric acid, protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com

Nucleophilic Attack and σ-Complex Formation: The π-electrons of the aromatic ring attack the nitronium ion, forming the Wheland intermediate. The positive charge is delocalized across the remaining sp²-hybridized carbons of the ring. youtube.comyoutube.com

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the new nitro group, restoring the aromatic system. masterorganicchemistry.comyoutube.com

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding and predicting the outcomes of chemical reactions, including electrophilic aromatic nitration. encyclopedia.pub This theory posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. encyclopedia.pub

Computational studies using MEDT on the nitration of nitrobenzene (B124822), a key structural component of 4-methoxy-2,6-dinitrobenzonitrile, have provided significant insights. carta-evidence.orgresearcher.liferesearchgate.net These studies confirm that the reaction proceeds via a two-step mechanism involving the formation of a tetrahedral cation intermediate (the Wheland complex). carta-evidence.orgresearchgate.net The initial electrophilic attack by the nitronium ion is the rate-determining step and is therefore responsible for the kinetic profile and the final product distribution (regioselectivity). carta-evidence.orgresearcher.life

From the computed activation Gibbs free energies for the nitration of nitrobenzene, a product ratio of 11.0 (ortho) : 87.3 (meta) : 1.7 (para) was estimated, which aligns well with experimental results. carta-evidence.orgresearcher.life This demonstrates the predictive power of MEDT. An interesting finding from these studies is the similar nucleophilic activation of the ortho and meta positions in nitrobenzene, which challenges classical hypotheses that rely solely on the relative stability of the Wheland intermediates to explain regioselectivity in deactivated systems. carta-evidence.orgresearcher.life The theory provides a more nuanced understanding by analyzing the flow of electron density during the reaction. researchgate.net

PropertyDescriptionRelevance to Nitration
Mechanism Two-step process: electrophilic attack followed by proton abstraction. carta-evidence.orgresearchgate.netThe first step (formation of the Wheland intermediate) is rate-determining. carta-evidence.orgresearchgate.net
Regioselectivity Predicted by the activation Gibbs free energies for attack at different ring positions. carta-evidence.orgFor nitrobenzene, MEDT correctly predicts a strong preference for the meta product. carta-evidence.orgresearcher.life
Kinetics Governed by the energy barrier of the initial electrophilic attack. carta-evidence.orgresearcher.lifeMEDT calculations can estimate reaction rates and product ratios. carta-evidence.org

Nucleophilic Aromatic Substitution (SNAr) on Dinitroaromatic Systems

In stark contrast to electrophilic substitution, Nucleophilic Aromatic Substitution (SNAr) occurs when an aromatic ring is attacked by a nucleophile. masterorganicchemistry.com This reaction is highly favored in electron-poor aromatic systems. The presence of two strong electron-withdrawing nitro groups makes the aromatic ring of this compound highly electrophilic and thus exceptionally susceptible to SNAr reactions. masterorganicchemistry.comresearchgate.net The methoxy (B1213986) group, being at the para position relative to the nitro groups, is a common leaving group in such reactions.

The general SNAr mechanism is a two-step addition-elimination process:

Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

Elimination of Leaving Group: The aromaticity is restored by the expulsion of the leaving group.

The rates and pathways of SNAr reactions are profoundly influenced by the substituents on the aromatic ring.

Nitro Groups: As powerful electron-withdrawing groups, nitro substituents are essential activators for the SNAr reaction. They stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the first, often rate-determining, step. masterorganicchemistry.comresearchgate.net Their placement ortho and/or para to the leaving group is crucial for this stabilization.

Methoxy Group: While the methoxy group is an activating group in electrophilic substitution, in the context of SNAr, it functions primarily as a good leaving group (as methoxide). Its electron-donating nature slightly deactivates the ring towards nucleophilic attack compared to a halogen, but this effect is overwhelmed by the powerful activation provided by the two nitro groups.

Leaving Group: The nature of the leaving group is also critical. A typical reactivity order, known as the "element effect," is F > Cl ≈ Br > I. nih.gov This is because the first step (nucleophilic attack) is usually rate-controlling, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to. nih.gov

Kinetic studies on various dinitroaromatic systems have confirmed these effects. For instance, the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines showed that the reaction rates are highly dependent on the nature of the nucleophile and the solvent. researchgate.net Similarly, studies on the reaction of substituted arenes with alkali metal methoxides have demonstrated how reaction rates correlate with the basicity of the medium. rsc.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating SNAr reaction mechanisms. researchgate.netstrath.ac.uk These studies allow for the detailed examination of reaction pathways, the characterization of transition states, and the calculation of activation energies. researchgate.net

Recent computational work has challenged the universality of the two-step mechanism involving a stable Meisenheimer intermediate. nih.gov It is now understood that SNAr reactions can proceed via either a stepwise pathway or a concerted (cSNAr) one-step mechanism, depending on the substrate, nucleophile, and leaving group. strath.ac.uknih.gov Computational studies can distinguish between these pathways by searching for a stable intermediate on the potential energy surface.

For dinitropyridine derivatives, which are analogous to dinitrobenzonitrile, DFT calculations have shown that the nitro groups effectively stabilize the transition state, lowering the energy barrier for nucleophilic attack. researchgate.net A computational study of the reaction between 3,5-dinitromethoxypyridine and piperidine (B6355638) modeled the formation of a Meisenheimer complex and calculated the energy barrier for its subsequent decomposition, which was found to be the slow step in the uncatalyzed reaction. researchgate.net Quantum mechanical analysis of the SNAr reaction of 4-nitrobenzonitrile (B1214597) with methoxide (B1231860) proposed a complex mechanism involving multiple additions and proton exchanges, with a calculated activation energy for the rate-limiting step that was consistent with a room-temperature reaction. wuxiapptec.com

ParameterStepwise SNArConcerted SNAr
Intermediate Meisenheimer Complex (stable)None (transition state only)
Energy Profile Two-humped profile with an energy well for the intermediate. masterorganicchemistry.comSingle-humped profile.
Key Factor Stability of the Meisenheimer complex.Simultaneous bond formation and breakage.
Computational Evidence Location of a stable intermediate on the potential energy surface. nih.govFailure to locate an intermediate; only a single transition state is found. nih.gov

C-CN Bond Activation and Transformation Reactions in Aromatic Nitriles

The cyano group in aromatic nitriles is a versatile functional group. Classically, its transformations involve reactions at the triple bond (e.g., hydrolysis to carboxylic acids, reduction to amines) or its influence on the aromatic ring. researchgate.netchemistrysteps.comlibretexts.org However, due to the thermodynamic stability and strength of the C-CN bond, its direct cleavage and functionalization has been a more recent development in organic synthesis. researchgate.netacs.org

The activation of the C-CN bond in aromatic nitriles is now predominantly achieved through transition-metal catalysis. acs.orgsnnu.edu.cn These methods allow the cyano group to be used as a leaving group in cross-coupling reactions or as a source of cyanide, offering a less toxic alternative to traditional cyanating agents like KCN or Zn(CN)₂. researchgate.netrsc.org

Key strategies for C-CN bond activation include:

Oxidative Addition: A low-valent transition metal (e.g., Ni(0)) can insert into the C-CN bond to form an organometallic intermediate (e.g., an arylnickel(II) cyanide complex). This is a crucial step in many cross-coupling reactions where the -CN group is replaced. snnu.edu.cnacs.org

Decyanation: Reactions that replace the cyano group with hydrogen (hydrodecyanation) or other functional groups have been developed, often using nickel or iron catalysts. snnu.edu.cn

Cycloadditions: Nickel-catalyzed cycloaddition reactions of aromatic nitriles with alkynes can proceed through C-CN bond activation to form complex heterocyclic structures. snnu.edu.cn

While the strong electron-withdrawing nature of the nitro groups in this compound would make the C-CN bond even stronger and less susceptible to oxidative addition, these catalytic methods represent an important area of reactivity for the broader class of aromatic nitriles. researchgate.net Other transformations, such as the chloride-induced conversion of nitriles to aldehydes and cyanide, have also been explored. rsc.org

Radical Processes in Nitrated Aromatic Chemistry

The chemistry of nitrated aromatic compounds is not limited to the well-known electrophilic and nucleophilic substitution reactions. Radical processes, often initiated by single electron transfer (SET), play a significant role in the transformation and reactivity of these molecules. The presence of multiple electron-withdrawing nitro groups, as seen in analogues of this compound, makes the aromatic ring susceptible to accepting an electron to form a radical anion. These radical anions are key intermediates in various chemical transformations, including the SRN1 (substitution radical-nucleophilic unimolecular) reaction mechanism. wikipedia.org

The formation of a radical anion from an aryl halide is the first step in the SRN1 pathway. This intermediate can then collapse, ejecting the halide anion to form an aryl radical. This aryl radical subsequently reacts with a nucleophile to generate a new radical anion, which propagates the chain by transferring its electron to another molecule of the starting aryl halide. wikipedia.org

The generation of radical anions from nitroaromatic compounds can be achieved through various methods, including electrochemical reduction, reaction with reducing agents, or interaction with anionic organic bases. nih.gov The stability and subsequent reactivity of these radical anions are heavily influenced by the substitution pattern on the aromatic ring.

Formation and Characterization of Radical Anions

The addition of an electron to a dinitroaromatic compound results in a radical anion, a species with both an unpaired electron and a negative charge. These highly reactive intermediates can be studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which provides detailed information on the distribution of the unpaired electron within the molecule. nih.govnih.govnumberanalytics.com

For many meta-dinitrobenzene radical anions, the unpaired electron is not evenly distributed across the molecule but is instead localized on one of the two nitro groups. This localization gives rise to an interesting phenomenon known as intramolecular electron exchange, where the electron "hops" between the two nitro groups. rsc.orgpsu.edu The rate of this exchange is a key parameter in understanding the reactivity of the radical anion and is highly sensitive to the molecular structure and solvent environment. rsc.orgpsu.edu

Substituent Effects on Radical Anion Properties

The nature and position of substituents on the aromatic ring have a profound impact on the properties of the corresponding radical anions. In the case of analogues of this compound, the substituents are located at the ortho and para positions relative to the nitro groups.

Steric Effects: Substituents positioned ortho to the nitro groups can cause significant steric hindrance. This forces the nitro groups to rotate out of the plane of the benzene (B151609) ring, which in turn disrupts the π-conjugation. This disruption has a marked effect on the rate of intramolecular electron transfer, generally causing it to decrease as steric hindrance increases. For example, the rate of electron transfer in dinitrobenzene radical anions decreases with an increasing number of adjacent methyl groups. nih.gov

Electronic Effects: The electronic properties of the substituents are also crucial. Strong electron-releasing groups, such as an amino (-NH₂) or an oxido (-O⁻) group, can increase the conjugation between the two nitro groups. This enhanced conjugation can lead to a delocalization of the negative charge, where the unpaired electron is spread over a larger portion of the molecule instead of being confined to a single nitro group. nih.gov The methoxy group (-OCH₃) in this compound is also an electron-donating group, which would influence the electron distribution in its radical anion.

Intramolecular Hydrogen Bonding: In dinitrophenols, which are structural analogues where the methoxy group is replaced by a hydroxyl group, intramolecular hydrogen bonding can influence the rates of electron exchange. psu.edu

Reactivity of Nitrated Aromatics with Radical Species

Nitrated aromatic compounds not only form radical anions but can also react with other radical species. The nitrate (B79036) radical (NO₃•), a significant oxidant in the atmosphere, reacts with a variety of aromatic compounds. nih.govacs.orgrsc.org The reactivity of these aromatic compounds towards nitrate radicals is strongly dependent on the electronic characteristics of their functional groups. A decrease in the electron-donating character of the substituent leads to a decrease in the reactivity towards nitrate radicals. rsc.org

The table below presents research findings on the intramolecular electron exchange in radical anions of dinitrophenol analogues, which serve as models for understanding the behavior of this compound. The activation free energy (ΔG*) is a measure of the energy barrier for the electron to transfer from one nitro group to the other.

CompoundRadical SpeciesActivation Free Energy (ΔG*) for Electron Exchange (kJ mol⁻¹)Reference
2,6-Dinitrophenol (B26339)Radical-dianion12.6 rsc.org
3,5-DinitrophenolRadical-dianion46.0 rsc.org

These data illustrate the significant influence of the substituent position on the energetics of radical processes. The lower activation energy for the 2,6-dinitrophenol derivative compared to the 3,5-isomer indicates a much faster rate of intramolecular electron exchange, highlighting the sensitivity of these radical processes to the molecular architecture. rsc.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in elucidating the electronic properties and spatial arrangement of atoms within 4-Methoxy-2,6-dinitrobenzonitrile. These computational approaches allow for a detailed analysis of the molecule's electronic landscape.

Density Functional Theory (DFT) Applications for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. epstem.net It is widely employed to determine the optimized geometry and energetics of molecules. For aromatic systems similar to this compound, DFT calculations, often using functionals like B3LYP, are effective in predicting structural parameters. epstem.netnih.gov

Table 1: Representative Energy Contributions in a Substituted Methoxy-nitroaromatic System This table is based on data for the analogous compound 2-methoxy-4,6-diphenylnicotinonitrile and illustrates the types of energetic contributions calculated via DFT.

Energy TypeValue (kJ mol⁻¹)Significance
Total Interaction Energy-141.43Overall stability of the molecular crystal
Electrostatic Energy-29.07Interaction between charged components
Polarization Energy-16.04Electron cloud distortion in response to neighbors
Dispersion Energy-191.54Dominant force from transient electron correlations
Data sourced from a study on 2-methoxy-4,6-diphenylnicotinonitrile. mdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. researchgate.net The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov

For molecules with similar functional groups, such as other methoxy-nitroaromatic compounds, the HOMO-LUMO gap is a significant parameter. For example, in the analysis of 2-methoxy-4,6-diphenylnicotinonitrile, the calculated chemical potential was -4.0811 eV, and the hardness was 7.3759 eV. mdpi.com The softness, the reciprocal of hardness, was 0.1356 eV⁻¹, with higher softness suggesting greater reactivity. mdpi.com In another study on a different complex, the calculated HOMO energy was -6.571 eV and the LUMO energy was -2.659 eV, demonstrating how these values are determined for specific structures. researchgate.net These reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's kinetic stability and its tendency to participate in chemical reactions. irjweb.com

Table 2: Global Reactivity Descriptors This table presents typical reactivity descriptors calculated from HOMO and LUMO energies, with example values sourced from an analysis of 2-methoxy-4,6-diphenylnicotinonitrile.

DescriptorFormulaExample Value (eV)Interpretation
HOMO Energy (EHOMO)--Electron-donating ability
LUMO Energy (ELUMO)--Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO-Chemical reactivity and stability
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.0811Tendency to exchange electrons
Hardness (η)(ELUMO - EHOMO) / 27.3759Resistance to change in electron configuration
Softness (S)1 / (2η)0.1356 eV⁻¹Reciprocal of hardness, indicates higher reactivity
Data sourced from a study on 2-methoxy-4,6-diphenylnicotinonitrile. mdpi.com

Electrostatic Potential and Charge Distribution Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps predict how a molecule will interact with other chemical species, particularly identifying sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net

Molecular Dynamics and Reaction Pathway Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior, including conformational changes and interactions with its environment over time.

Prediction of Reaction Mechanisms and Intermediates

Solvent Effects Modeling on Reaction Kinetics and Selectivity

The solvent in which a reaction occurs can have a profound impact on its rate and the distribution of products. Molecular dynamics simulations are particularly useful for modeling these solvent effects explicitly. By surrounding the solute molecule with a large number of solvent molecules, MD can simulate how the solvent shell influences the solute's structure and reactivity.

A study on a dinitrophenyl derivative in an aqueous solution demonstrated how quantum chemical calculations and MD simulations can be combined to investigate solvation. researchgate.net The research showed that specific interactions, such as hydrogen bonding between the solute and water molecules, can be detected. It was found that certain parts of the molecule, like the phenol (B47542) fragment, are hydrated first, but hydration of other parts, such as the dinitrophenol fragment, has a greater influence on the molecule's electronic properties (e.g., absorption wavelength). researchgate.net These simulations can reveal how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby explaining observed changes in reaction kinetics and selectivity.

Theoretical Predictions of Spectroscopic Parameters

A comprehensive search of scientific literature and chemical databases was conducted to find theoretical and computational studies on the spectroscopic parameters of this compound. This investigation aimed to identify research that utilized methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the compound's spectroscopic characteristics, including its Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.

Despite a thorough review of available resources, no specific theoretical studies detailing the predicted spectroscopic parameters for this compound could be located. The search included scholarly articles, chemical repositories, and computational chemistry databases.

Consequently, the detailed research findings and data tables for the theoretical predictions of FT-IR, NMR, and UV-Vis spectra for this compound cannot be provided as the primary research is not available in the public domain.

While computational studies exist for structurally related molecules containing methoxy (B1213986), nitro, and benzonitrile (B105546) functionalities, a direct application of their results to this compound would not be scientifically accurate or appropriate for this article. The unique substitution pattern of the methoxy and two nitro groups on the benzonitrile ring system significantly influences its electronic structure and, therefore, its spectroscopic properties. Accurate prediction of these properties requires specific computational analysis of the this compound molecule itself.

Future theoretical investigations would be necessary to generate the data for a detailed analysis of the spectroscopic parameters of this compound. Such studies would typically involve:

FT-IR Spectroscopy: Calculation of the vibrational frequencies and their corresponding intensities to assign the characteristic vibrational modes of the molecule. This would involve identifying the stretching and bending vibrations of the C≡N, NO₂, C-O-C, and aromatic ring functional groups.

NMR Spectroscopy: Prediction of the ¹H and ¹³C chemical shifts. This would provide insights into the electronic environment of the hydrogen and carbon atoms within the molecule, influenced by the electron-withdrawing nitro groups and the electron-donating methoxy group.

UV-Vis Spectroscopy: Calculation of the electronic absorption spectra to determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. This would help in understanding the electronic transitions occurring within the molecule.

Without such dedicated studies, a scientifically robust section on the theoretical spectroscopic parameters of this compound cannot be constructed.

Advanced Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. emerypharma.comomicsonline.org High-resolution NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Application of 1D and 2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, offer initial insights into the types and numbers of protons and carbons present in the molecule. However, for a definitive structural assignment of 4-Methoxy-2,6-dinitrobenzonitrile, two-dimensional (2D) NMR experiments are indispensable. omicsonline.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would reveal the coupling between the aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies protons that are close to each other in space, regardless of whether they are directly bonded. harvard.edu This is particularly useful for determining the spatial relationship between the methoxy (B1213986) group protons and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com For this compound, HSQC would definitively link each aromatic proton to its corresponding carbon atom and the methoxy protons to the methoxy carbon.

A comprehensive analysis of these 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the methoxy, dinitro, and benzonitrile (B105546) groups on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H3/H58.5 - 8.8120 - 125
OCH₃4.0 - 4.256 - 58
C1 (CN)-115 - 118
C2/C6 (NO₂)-150 - 155
C4 (OCH₃)-165 - 170
C3/C5-120 - 125
CN-117 - 120

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. chemicalbook.comchemicalbook.com The resulting spectrum shows characteristic absorption bands for different functional groups. For this compound, key expected IR absorptions include:

A sharp, strong peak around 2220-2260 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.

Strong asymmetric and symmetric stretching vibrations for the nitro groups (NO₂) typically appearing in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-O stretching vibrations for the methoxy group, usually found in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While some vibrations are strong in the IR, others are more intense in the Raman spectrum. For this compound, Raman spectroscopy would also be expected to show characteristic peaks for the nitrile, nitro, and aromatic functionalities, providing a more complete vibrational analysis. chemicalbook.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2220 - 2260
Nitro (NO₂)Asymmetric Stretching1500 - 1570
Nitro (NO₂)Symmetric Stretching1300 - 1370
Methoxy (C-O)Asymmetric Stretching1250 - 1300
Methoxy (C-O)Symmetric Stretching1000 - 1075
Aromatic RingC=C Stretching1400 - 1600
Aromatic RingC-H Stretching3000 - 3100

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. rsc.org Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula. For this compound (C₈H₅N₃O₅), HRMS would confirm the molecular weight and provide strong evidence for this specific chemical formula, distinguishing it from other isomers or compounds with the same nominal mass.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

The most definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-ray Diffraction. uhu-ciqso.es This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays provides detailed information about the arrangement of atoms within the crystal lattice.

For this compound, a successful single crystal X-ray diffraction analysis would provide:

Precise bond lengths and bond angles for all atoms in the molecule.

The conformation of the molecule, including the planarity of the benzene ring and the orientation of the methoxy and nitro groups.

Information about intermolecular interactions in the solid state, such as stacking interactions between aromatic rings or other non-covalent forces that dictate the crystal packing. nih.govmdpi.com

This technique provides an unambiguous and highly detailed picture of the molecule's architecture in the solid phase, complementing the structural information obtained from spectroscopic methods in solution. nih.gov

Chemical Derivatization and Further Functionalization of Dinitrobenzonitrile Scaffolds

Strategic Modifications of Nitro and Nitrile Functional Groups

The functional groups of 4-Methoxy-2,6-dinitrobenzonitrile can be selectively transformed to introduce new functionalities and build molecular complexity.

Reductive Transformations of Nitroaryl to Aminoaryl Derivatives

The reduction of the nitro groups on the dinitrobenzonitrile ring is a key transformation that opens up a vast chemical space for further derivatization. This conversion to aminoaryl derivatives provides a nucleophilic site that can participate in a variety of bond-forming reactions. For instance, the resulting amino group can be acylated, alkylated, or used in the construction of heterocyclic rings.

Nucleophilic Displacement of Aromatic Substituents (e.g., Methoxy (B1213986) or Halogen)

The methoxy group at the 4-position of the dinitrobenzonitrile ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. nii.ac.jpclockss.orgresearchgate.net This is due to the strong electron-withdrawing nature of the two nitro groups, which activate the aromatic ring towards attack by nucleophiles. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the methoxy group, allowing for the introduction of diverse substituents at this position. nii.ac.jpresearchgate.net For example, reaction with ammonia (B1221849) can yield 2-amino-3,5-dinitrobenzonitrile. chemicalbook.com Similarly, halogen atoms, if present on the ring, can also be readily displaced by nucleophiles. clockss.orgresearchgate.net The kinetics of such nucleophilic substitution reactions are influenced by the nature of the nucleophile and the solvent used. researchgate.net

Conversion of Nitrile to Amide and Amidoxime (B1450833) Functionalities

The nitrile group can be hydrolyzed to an amide or converted to an amidoxime. The hydration of nitriles to amides can be achieved under both acidic and basic conditions. libretexts.orgcommonorganicchemistry.com For instance, treatment with aqueous sodium hydroxide (B78521) can facilitate this conversion, although careful monitoring is required to prevent further hydrolysis to the carboxylic acid. commonorganicchemistry.com Alternatively, milder methods using reagents like hydrogen peroxide in an alkaline solution can be employed. commonorganicchemistry.comresearchgate.net

The conversion of the nitrile group to an amidoxime is another valuable transformation. This is typically achieved by reacting the nitrile with hydroxylamine. researchgate.netrsc.org The reaction conditions, such as pH and reaction time, can influence the efficiency of this conversion. researchgate.net For aromatic nitriles with electron-withdrawing groups, the formation of amides as byproducts can occur during the reaction with hydroxylamine. rsc.org

Synthesis of Diversified Chemical Libraries via Dinitrobenzonitrile Intermediates

The strategic functionalization of dinitrobenzonitrile intermediates paves the way for the synthesis of diverse chemical libraries, including various heterocyclic systems and complex molecular architectures.

Construction of Nitrogen-Containing Heterocycles (e.g., Dihydroquinazolines, Thiazoles, Benzofurans, Benzimidazoles)

Dinitrobenzonitrile derivatives serve as valuable precursors for the synthesis of a range of nitrogen-containing heterocycles.

Dihydroquinazolines: The reduction of a nitro group to an amine, followed by intramolecular cyclization with the nitrile group, can lead to the formation of dihydroquinazoline (B8668462) structures. organic-chemistry.orgnih.govjsynthchem.com Various catalytic systems, including copper-catalyzed reactions and the use of acidic catalysts, have been developed for this transformation. organic-chemistry.orgjsynthchem.com

Thiazoles: Thiazole rings can be constructed from intermediates derived from dinitrobenzonitriles. organic-chemistry.orgyoutube.comnih.govnih.govclockss.org For example, a common method involves the Hantzsch synthesis, where a thioamide reacts with an α-halocarbonyl compound. youtube.com The functional groups on the dinitrobenzonitrile scaffold can be manipulated to introduce the necessary precursors for this cyclization.

Benzofurans: The synthesis of benzofurans can be achieved through various strategies starting from functionalized phenols, which can be derived from dinitrobenzonitriles via nucleophilic displacement of the methoxy group. nih.govorganic-chemistry.orgmdpi.comresearchgate.netdtu.dk Methods include intramolecular cyclizations of appropriately substituted precursors, often catalyzed by transition metals like palladium or ruthenium. organic-chemistry.orgdtu.dk

Benzimidazoles: Benzimidazole (B57391) synthesis often involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. researchgate.netniscpr.res.inmdpi.comuomustansiriyah.edu.iqnih.gov The aminoaryl derivatives obtained from the reduction of dinitrobenzonitriles can be converted to the required o-phenylenediamine precursors for the construction of the benzimidazole ring system.

Coupling Reactions for Complex Molecular Architectures

The functional groups on the dinitrobenzonitrile scaffold can participate in various coupling reactions to build more complex molecules. For instance, denitrative cross-coupling reactions of related nitroaromatic compounds have emerged as a powerful tool for carbon-carbon and carbon-heteroatom bond formation. mdpi.com Additionally, diazonium salts, which can be generated from the aminoaryl derivatives, are versatile intermediates for coupling reactions. nih.gov These reactions, along with other modern cross-coupling methodologies, enable the connection of the dinitrobenzonitrile core to other molecular fragments, leading to the creation of intricate and diverse chemical structures.

Derivatization Techniques for Analytical Chemistry Applications

Chemical Modifications to Optimize Chromatographic and Mass Spectrometric Performance

Chemical derivatization is a key strategy to overcome challenges in the analysis of nitroaromatic compounds, which are often neutral and exhibit poor ionization efficiency in mass spectrometry (MS). researchgate.net The primary goals of derivatization for chromatographic and MS applications are to increase volatility for gas chromatography (GC), enhance ionization for MS, and improve chromatographic retention and resolution for liquid chromatography (LC). nih.govspectroscopyonline.com

A prevalent method for enhancing the MS detection of nitroaromatic compounds involves the chemical reduction of the nitro groups to the corresponding amines. researchgate.netnih.gov These resulting aromatic amines are more readily ionizable, particularly using electrospray ionization (ESI) in positive mode, leading to significantly improved sensitivity in LC-MS analysis. researchgate.netnih.gov This approach provides a general methodology for quantifying trace levels of nitroaromatics. nih.gov

For GC-based analysis, derivatization is crucial for non-volatile or thermally labile compounds. youtube.comlibretexts.org While this compound itself may be amenable to GC analysis, the presence of more polar functional groups in related dinitroaromatic structures often requires derivatization. A common technique is silylation, which replaces active hydrogens in functional groups like hydroxyl (–OH) or carboxyl (–COOH) with a trimethylsilyl (B98337) (TMS) group. youtube.comnih.gov This process reduces the polarity and increases the volatility and thermal stability of the analyte. youtube.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. youtube.comnih.gov Although this compound lacks active hydrogens, this technique is highly relevant for its potential hydroxylated metabolites or related dinitrophenol compounds.

Alkylation is another derivatization strategy, often used to form esters from carboxylic acids, which are more volatile and exhibit better chromatographic behavior. libretexts.org While not directly applicable to the primary functional groups of this compound, it is a valuable technique for related nitroaromatic acids.

The following table summarizes potential derivatization strategies for dinitrobenzonitrile scaffolds and related nitroaromatic compounds to improve chromatographic and mass spectrometric performance.

Derivatization TechniqueTarget Functional Group(s)Derivatizing Reagent Example(s)PurposeAnalytical Method(s)
Reduction NitroSodium borohydride, Tin(II) chlorideIncrease ionization efficiencyLC-MS
Silylation Hydroxyl, CarboxylN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increase volatility and thermal stabilityGC-MS
Acylation Amine (post-reduction)HexylchloroformateImprove chromatographic behavior and provide a specific mass for SIMLC-MS
Esterification CarboxylBoron trifluoride in methanolIncrease volatility and reduce peak tailingGC-MS

Introduction of Tags for Spectroscopic Probing

The introduction of spectroscopic tags is a powerful derivatization strategy to enhance the detection of analytes by spectroscopic methods, such as UV-Visible or fluorescence spectroscopy. nih.gov This is particularly useful for compounds that lack a strong native chromophore or fluorophore.

For HPLC with UV detection, derivatization often involves attaching a molecule with a high molar absorptivity. libretexts.org A classic example is the use of 2,4-dinitrophenylhydrazine (B122626) (DNPH) to derivatize carbonyl compounds, forming stable hydrazones that can be readily detected by HPLC-UV. nih.govresearchgate.net While not directly applicable to this compound, this illustrates the principle of introducing a UV-active tag. For dinitrobenzonitriles, a potential strategy, following reduction of the nitro groups to amines, would be to react these amines with a labeling reagent such as dansyl chloride, which introduces a highly fluorescent tag, enabling sensitive detection by fluorescence spectroscopy.

Fluorescence quenching is another important principle in the spectroscopic probing of nitroaromatic compounds. acs.orgmdpi.com The electron-deficient nature of the dinitrophenyl moiety makes it an effective fluorescence quencher. This property can be exploited in sensor design, where a fluorescent molecule is functionalized to interact with the nitroaromatic compound. acs.org The binding event results in a decrease in fluorescence intensity, which can be correlated to the concentration of the analyte. For instance, polyaniline-Ag composites have been used as fluorophores for the detection of nitroaromatic compounds like 2,4,6-trinitrophenol (TNP) and dinitrobenzene (DNB), where the nitro compounds quench the fluorescence of the polymer. mdpi.com This principle could be applied to develop sensors for this compound.

The table below outlines examples of derivatization for spectroscopic probing that could be conceptually applied to dinitrobenzonitrile scaffolds.

Tagging StrategyTarget Functional Group(s)Tagging Reagent Example(s)Detection PrincipleAnalytical Method(s)
Fluorescent Labeling Amine (post-reduction)Dansyl chloride, FluorescamineIntroduction of a fluorophoreHPLC with Fluorescence Detection
UV-Visible Labeling Amine (post-reduction)2,4-dinitrofluorobenzene (DNFB)Introduction of a chromophoreHPLC-UV
Fluorescence Quenching Nitroaromatic ringPolyaniline-Ag composite, Functionalized diketopyrrolopyrrolesQuenching of a fluorophore's emissionFluorescence Spectroscopy

Supramolecular Chemistry and Molecular Recognition Involving Dinitrobenzonitrile Motifs

Design Principles for Non-Covalent Interactions in Supramolecular Assemblies.mdpi.com

The rational design of supramolecular structures relies on the predictable and directional nature of non-covalent interactions. electronicsandbooks.com In the context of dinitrobenzonitrile motifs, the strong electron-withdrawing properties of the two nitro groups and the nitrile group create an electron-deficient π-system. This electronic characteristic is fundamental to its interaction with other molecules. The strategic combination of neutral and ionic building blocks is a promising approach for creating effective and selective artificial receptors. mdpi.com Crystal engineering of these assemblies involves reactants that interact through various intermolecular forces, depending on the functional groups present. electronicsandbooks.com

Role of Hydrogen Bonding, Pi-Stacking, and Electrostatic Interactions.mdpi.com

The stability and structure of supramolecular assemblies involving dinitrobenzonitrile are primarily dictated by a combination of hydrogen bonding, π-stacking, and electrostatic interactions.

Hydrogen Bonding: While the 4-methoxy-2,6-dinitrobenzonitrile molecule itself lacks strong hydrogen bond donors, the nitrogen atoms of the nitro and nitrile groups can act as hydrogen bond acceptors. In co-crystals with other molecules that possess C-H, N-H, or O-H bonds, hydrogen bonds like C-H···N and N-H···N can form, playing a crucial role in the assembly process. electronicsandbooks.comrsc.org For instance, in complexes of 3,5-dinitrobenzonitrile (B189459) (DNBN), adjacent molecular chains are held together by C-H···N hydrogen bonds, leading to the formation of dimers. electronicsandbooks.com The directionality and specificity of hydrogen bonds are key to constructing advanced supramolecular architectures. rsc.org

π-Stacking: The electron-deficient aromatic ring of dinitrobenzonitrile derivatives strongly favors π-stacking interactions with electron-rich aromatic systems. nih.gov These interactions are a central element in medicinal chemistry and molecular recognition. nih.gov The strength of these interactions can be substantial, with binding energies for stacked dimers of nitrobenzene (B124822) derivatives and aromatic amino acid side chains reaching up to -14.6 kcal/mol. nih.gov The regiochemistry of the nitro substituents significantly influences the orientation and strength of the interaction. nih.gov Computational studies show that the strength of stacking interactions with nitrobenzenes generally follows the order Tryptophan > Tyrosine > Phenylalanine ≈ Histidine. nih.gov

Table 1: Calculated π-Stacking Interaction Energies of Nitroarenes with Aromatic Amino Acids This table presents data from computational studies on model systems to illustrate the strength of π-stacking interactions involving nitroaromatic compounds, which are analogous to the dinitrobenzonitrile motif.

NitroareneInteracting Amino AcidInteraction Energy (kcal/mol)
MononitrobenzeneTryptophan-10.5
DinitrobenzeneTryptophan-12.8
TrinitrobenzeneTryptophan-14.6
DinitrobenzeneTyrosine-11.2
DinitrobenzenePhenylalanine-9.8
DinitrobenzeneHistidine-9.7

Host-Guest Systems Utilizing Dinitrobenzonitrile Cores.mdpi.comnih.govnih.gov

The unique electronic and structural features of the dinitrobenzonitrile core make it an attractive component for host-guest chemistry. thno.org A host molecule with a pre-organized cavity can be designed to selectively bind dinitrobenzonitrile derivatives (the "guest") through a combination of the non-covalent interactions discussed previously. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are often employed for their ability to encapsulate guest molecules. thno.orgnih.gov

Exploration of Molecular Recognition Phenomena.mdpi.com

Molecular recognition is the foundation of host-guest chemistry, where a host molecule selectively binds a specific guest. nii.ac.jppnnl.gov For dinitrobenzonitrile motifs, recognition is driven by a synergy of interactions. A host cavity can be lined with electron-rich aromatic panels to engage in π-stacking with the electron-poor dinitrobenzonitrile ring, while strategically placed hydrogen bond donors can interact with the nitrile and nitro groups.

A pertinent example of molecular recognition involves the selective detection of 2,4-dinitrotoluene (B133949) (DNT), a structurally similar nitroaromatic compound. core.ac.uk In one study, the macrocyclic molecule cucurbit ossila.comuril (CB ossila.com) was used as a host for DNT. core.ac.uk This host-guest complexation is highly selective, allowing the system to distinguish DNT from other similar nitroaromatics. core.ac.uk This selectivity arises from the precise size, shape, and chemical complementarity between the host's cavity and the guest molecule. core.ac.uk Isothermal Titration Calorimetry (ITC) can be used to quantify the binding parameters of such host-guest systems. core.ac.uk

Table 2: Binding Parameters for Cucurbit ossila.comuril (Host) and 2,4-Dinitrotoluene (Guest) This table shows experimental data for a host-guest system involving a dinitroaromatic compound, demonstrating the principles of molecular recognition applicable to dinitrobenzonitrile cores.

ParameterValueTechnique
Binding Equilibrium (K)~10^4 M⁻¹Isothermal Titration Calorimetry (ITC)
Guest Concentration0.1 mMIsothermal Titration Calorimetry (ITC)
Host Concentration1.0 mMIsothermal Titration Calorimetry (ITC)
Temperature25 °CIsothermal Titration Calorimetry (ITC)

Supramolecular Assembly and Material Science Implications

The principles of molecular recognition and self-assembly involving dinitrobenzonitrile motifs have significant implications for the development of advanced materials. By programming molecules with specific interaction sites, it is possible to guide their assembly into larger, ordered structures with emergent properties.

Formation of Metal-Organic Frameworks (MOFs) with Nitrile Ligands.nih.gov

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). rsc.orgresearchgate.net The nitrile group (C≡N) is a well-established functional group for coordinating to metal centers, making nitrile-containing molecules like this compound potential ligands for MOF synthesis. ossila.combldpharm.com

The design of MOFs leverages the geometric and chemical properties of the organic linker. rsc.org A dinitrobenzonitrile-based ligand could introduce specific functionalities into the MOF structure. The nitro groups, for example, could be used to create high-energy materials or to provide specific sites for post-synthetic modification. nih.gov The combination of a coordinating nitrile group with other functional groups on a rigid aromatic backbone allows for the construction of robust, porous frameworks with tailored properties for applications in gas storage, separation, and catalysis. rsc.orgnih.gov

Chemoresponsive Systems Based on Dinitrobenzonitrile Derivatives

A chemoresponsive system is a material that exhibits a measurable change in its properties upon binding a specific chemical analyte. The selective molecular recognition of dinitroaromatic compounds can be harnessed to create such systems.

The host-guest system involving CB ossila.com and DNT serves as an excellent model for a chemoresponsive material. core.ac.uk When gold nanoparticles are added to the system, the host-guest complexation between CB ossila.com and DNT positions the analyte within the plasmonic hotspots created by nanoparticle aggregates. core.ac.uk This results in a significant enhancement of the Raman scattering signal of the analyte (Surface-Enhanced Raman Spectroscopy, SERS), allowing for its highly sensitive and selective detection with a limit of ~1 μM. core.ac.uk This approach demonstrates how the specific non-covalent binding of a dinitroaromatic core can be translated into a detectable output, forming the basis of a chemical sensor. core.ac.uk Such systems are valued for their potential in environmental monitoring and security applications. core.ac.uk

Q & A

What are the methodological considerations for synthesizing 4-Methoxy-2,6-dinitrobenzonitrile, and how can precursor selection influence yield?

Basic Research Question
Synthesis typically involves nitration of a methoxy-substituted benzonitrile precursor. For example, 4-methoxybenzonitrile (CAS 874-90-8) can be nitrated using mixed acid (HNO₃/H₂SO₄) under controlled conditions. Precursor purity (>95%) is critical to avoid side reactions . Key steps:

  • Temperature control : Maintain <5°C during nitration to prevent over-nitration.
  • Workup : Neutralize excess acid with NaHCO₃ and purify via recrystallization (ethanol/water).
    Yield optimization requires adjusting stoichiometry (1:1.2 molar ratio of precursor to HNO₃) and monitoring reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate 3:1).

How can spectroscopic techniques distinguish positional isomerism in nitro-substituted benzonitriles?

Basic Research Question
Comparative analysis of NMR and IR spectra is essential:

  • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm. Nitro groups deshield adjacent aromatic protons, causing splitting patterns (e.g., para-nitro protons at δ 8.2–8.5 ppm vs. ortho at δ 8.5–8.8 ppm) .
  • IR : Nitro groups show asymmetric/symmetric stretching at 1520 cm⁻¹ and 1350 cm⁻¹; nitrile C≡N appears at 2230 cm⁻¹ .
    For unambiguous identification, combine with X-ray crystallography (as in ) or mass spectrometry (m/z 239.03 for [M+H]⁺).

What safety protocols are critical for handling this compound given its nitro groups?

Basic Research Question
Nitro compounds pose explosion and toxicity risks. Key protocols:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and face shield .
  • Ventilation : Use fume hoods to avoid inhalation (H302 hazard) .
  • Storage : Keep in airtight containers away from heat (>30°C) and reducing agents.
  • Emergency measures : For skin contact, wash with 10% polyethylene glycol solution; for spills, neutralize with wet sand .

How do nitro groups influence the compound’s reactivity in cross-coupling reactions compared to halogenated analogs?

Advanced Research Question
Nitro groups are strong electron-withdrawing groups (EWGs), activating the benzonitrile core for nucleophilic aromatic substitution (NAS) but deactivating it for electrophilic reactions. For example:

  • Suzuki coupling : Requires prior reduction of nitro to amino groups (using H₂/Pd-C) to enable boronic acid coupling .
  • Contrast with halogenated analogs : Chloro or fluoro substituents (e.g., 4-Chloro-2,6-difluorobenzonitrile, CAS 886500-41-0 ) undergo direct coupling without reduction.
    Reactivity table :
SubstituentReaction TypeConditionsYield (%)
-NO₂NAS (NH₂ required)H₂/Pd-C, then boronic acid60–75
-Cl/-FDirect SuzukiPd(PPh₃)₄, K₂CO₃, 80°C85–90

What computational strategies predict intermolecular interactions in crystalline this compound?

Advanced Research Question
Density Functional Theory (DFT) and lattice energy calculations (e.g., PIXEL method ) model crystal packing. Steps:

Geometry optimization : Use B3LYP/6-311+G(d,p) to minimize energy.

Hydrogen bonding : Nitro groups form weak C–H···O interactions (2.8–3.0 Å), while methoxy groups engage in π-stacking (3.5 Å separation) .

Validation : Compare predicted vs. experimental XRD data (R-factor <5%).

How can contradictory thermal stability data for nitro-substituted benzonitriles be resolved?

Advanced Research Question
Contradictions often arise from impurities or measurement techniques. Mitigation strategies:

  • DSC/TGA analysis : Run differential scanning calorimetry (heating rate 10°C/min) to detect decomposition exotherms. Reproducibility requires ≥3 trials .
  • Sample purity : Use HPLC (C18 column, acetonitrile/water) to confirm >98% purity .
    Example: Discrepancies in decomposition temperatures (reported 180–220°C) resolved by identifying trace solvents (e.g., DMSO) lowering stability .

What are the challenges in optimizing solubility for biological assays?

Advanced Research Question
Nitro groups reduce solubility in aqueous media. Strategies:

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS (pH 7.4) .
  • Derivatization : Convert nitro to amino groups (improves solubility but alters bioactivity).
  • Surfactants : Polysorbate 80 (0.01% w/v) enhances dispersion .
    Solubility data :
SolventSolubility (mg/mL)
DMSO25.6 ± 1.2
Ethanol8.3 ± 0.5
Water0.12 ± 0.02

How do substituent positions affect photostability in benzonitrile derivatives?

Advanced Research Question
Ortho-nitro groups increase photodegradation due to steric strain. Methods:

  • UV-Vis spectroscopy : Monitor absorbance at 310 nm (π→π* transition) under 300 W xenon lamp .
  • Quantum yield calculation : Para-nitro derivatives show 30% lower degradation than ortho .
    Implications: Positional isomerism (e.g., 4-Methoxy-2,5-dinitro vs. 2,6-dinitro) impacts material shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.